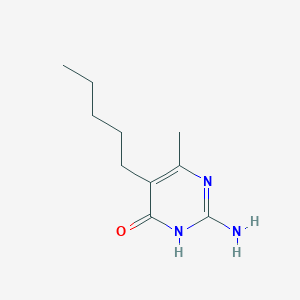

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one

Description

2-Amino-4-methyl-5-pentyl-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring with a ketone group at position 6. Key substituents include an amino group at position 2, a methyl group at position 4, and a pentyl chain at position 7.

Properties

CAS No. |

4038-46-4 |

|---|---|

Molecular Formula |

C10H17N3O |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H17N3O/c1-3-4-5-6-8-7(2)12-10(11)13-9(8)14/h3-6H2,1-2H3,(H3,11,12,13,14) |

InChI Key |

BPDJRKXCFYRFCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(N=C(NC1=O)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one typically involves several steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antitrypanosomal and antiplasmodial activities, showing promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum . In medicine, it is being explored for its potential therapeutic effects, including its role as an inhibitor of certain enzymes. In industry, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in metabolic pathways, thereby disrupting the normal function of cells. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one (CAS 10201-01-1)

- Substituents: Amino (position 2), tert-butylamino (position 6), methyl (position 3), nitro (position 5).

- Key Differences: The nitro group at position 5 is strongly electron-withdrawing, likely reducing the compound’s stability compared to the pentyl group in the main compound, which is electron-neutral.

5-Amino-6-chloro-1H-pyrimidin-4-one (CAS 3137-60-8)

- Substituents: Amino (position 5), chloro (position 6), ketone (position 4).

- Key Differences: The chloro group at position 6 is electron-withdrawing, which may decrease solubility in polar solvents compared to the pentyl chain. The ketone at position 4 (vs.

- Commercial Availability : Available at 95% purity, suggesting use as a synthetic intermediate in medicinal chemistry .

2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 102322-83-8)

- Substituents: Aminomethyl at position 5, fused pyrrole ring.

- The aminomethyl group introduces polarity, contrasting with the hydrophobic pentyl chain .

2-Amino-9-β-D-ribofuranosyl-7-methyl-6-oxo-1H-purinium (CAS 20244-86-4)

- Substituents: Ribofuranosyl sugar moiety at position 9, methyl at position 7.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Discussion

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) : Reduce solubility in aqueous media but enhance stability in organic phases .

- Alkyl chains (e.g., pentyl, tert-butyl) : Increase lipophilicity, favoring passive diffusion across biological membranes.

- Sugar moieties (e.g., ribose) : Enable nucleoside mimicry, critical for antiviral drug design .

Positional Isomerism :

- The ketone group’s position (4 vs. 6) influences tautomerization and hydrogen-bonding networks, affecting binding to enzymatic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.